![molecular formula C4H6N4O11 B3368303 1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester) CAS No. 20820-44-4](/img/structure/B3368303.png)
1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester)
Vue d'ensemble
Description
“1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester)” is an organic chemical compound. It has a molecular formula of C5H9N3O9 and a molecular weight of 255.1397 . It is also known by other names such as Metriol trinitrate, Trimethylolethane trinitrate, Tris(hydroxymethyl)ethane trinitrate, and TMETN .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C5H9N3O9/c1-5(2-15-6(9)10,3-16-7(11)12)4-17-8(13)14/h2-4H2,1H3 . This structure can be viewed as a 2D Mol file or a computed 3D SD file .
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester) is a compound with several alternative names and has been utilized in various chemical syntheses and characterization studies. For instance, it has been identified in a study focusing on the chemical synthesis and characterization of certain esters as substrates for hydrolytic enzymes. These esters, including 3-(p-nitrophenoxy)-1,2-propanediol and similar compounds, were prepared to serve as substrates for enzymes in biochemical assays (Rammler, Haugland, & Shavitz, 1973).
Energetic Polynitro Cyclic Esters Research
The compound has also been studied in the context of energetic polynitro cyclic esters. Research in this area has explored the reaction of 1,3-propanediol derivatives with various chemicals to form cyclic dinitro-containing esters. These compounds were analyzed for their energetic properties and compared with existing energetic compounds like PETN, RDX, and TNT (Singh & Shreeve, 2011).
Environmental Chemistry
1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester) has been investigated for its environmental chemistry aspects. One study focused on the biodegradability of similar compounds, revealing their resistance to biodegradation by microorganisms. The study highlighted the volatility of these compounds, posing potential health hazards due to azeotrope formation with water (Wyman, Guard, & Coleman, 1984).
Antimicrobial Properties in Cutting Fluids
Research has shown that 1,3-propanediol compounds exhibit antimicrobial properties in cutting fluids, with some derivatives being highly active. These findings have implications for industrial applications where microbial growth control is essential [(Bennett, Gannon, & Bennett, 1983)](https://consensus.app/papers/inhibitory-properties-13propanediols-cutting-fluids-bennett/bfde4a59fe085c3b8bfa135e17e08b04/?utm_source=chatgpt).
Synthesis and Applications in Various Fields
The synthesis and application of derivatives of 1,3-Propanediol, like 2-bromo-2-nitro-1,3-propanediol, have been reviewed, emphasizing their properties and applications in cosmetics, water treatment, oil industry, and pharmaceuticals. This research underscores the versatility of such compounds in various industrial applications (Wenlong, 2010).
Esterification Studies
Esterification studies involving 1,3-propanediol and related compounds have also been conducted. For example, a study on the esterification of boric acid with 1,2-propanediol and similar compounds using 11B NMR spectroscopy highlights the formation and stability of various esters, important for understanding the chemical behavior of these compounds (Oi, Takeda, & Kakihana, 1992).
Safety and Hazards
Propriétés
IUPAC Name |
[2-nitro-3-nitrooxy-2-(nitrooxymethyl)propyl] nitrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O11/c9-5(10)4(1-17-6(11)12,2-18-7(13)14)3-19-8(15)16/h1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVCBLBPWSZOPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO[N+](=O)[O-])(CO[N+](=O)[O-])[N+](=O)[O-])O[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885153 | |
| Record name | 1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, 1,3-dinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester) | |
CAS RN |
20820-44-4 | |
| Record name | Nitroisobutylglycerol trinitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20820-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, 1,3-dinitrate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, 1,3-dinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitro-2-[(nitrooxy)methyl]propane-1,3-diyl dinitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





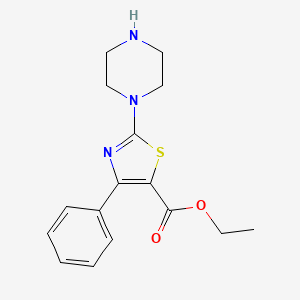
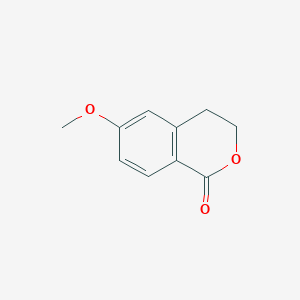
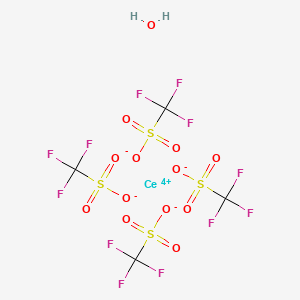
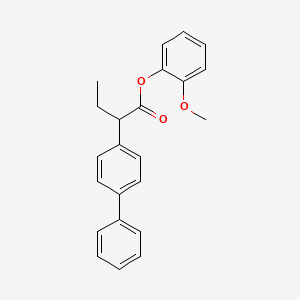
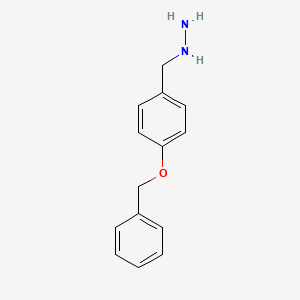
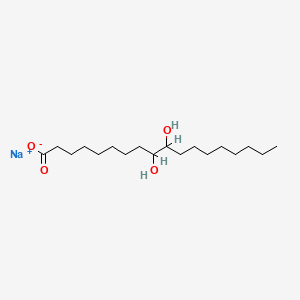


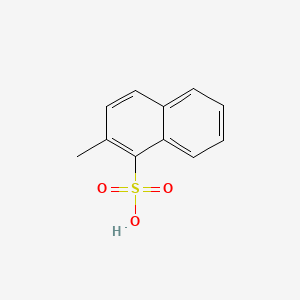
![3-[3-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)phenyl]-3-phenylpropanoic acid](/img/structure/B3368297.png)

![3-[(4-chlorophenyl)methyl]-N-methylpentan-3-amine](/img/structure/B3368310.png)